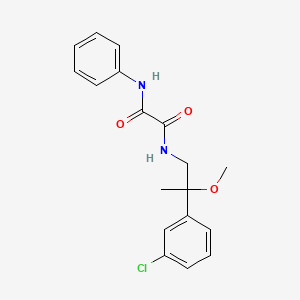
N1-(2-(3-クロロフェニル)-2-メトキシプロピル)-N2-フェニルオキサラミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2-(3-chlorophenyl)-2-methoxypropyl)-N2-phenyloxalamide is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a methoxypropyl group, and a phenyloxalamide moiety. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
科学的研究の応用
N1-(2-(3-chlorophenyl)-2-methoxypropyl)-N2-phenyloxalamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
Mode of Action
Similar compounds have been found to inhibit erk2, a protein kinase involved in the mapk/erk pathway, which regulates cell proliferation and differentiation . The compound’s interaction with its targets could lead to changes in these cellular processes.
Biochemical Pathways
Given its potential interaction with protein kinases like erk2, it could impact the mapk/erk pathway . This pathway is involved in transmitting signals from receptors on the cell surface to DNA in the nucleus, influencing cellular activities such as gene expression, cell division, differentiation, and apoptosis.
Pharmacokinetics
The study of similar compounds suggests that these properties can significantly impact the bioavailability and overall effectiveness of the compound .
Result of Action
Based on its potential interaction with protein kinases, it could influence cellular processes such as cell division, differentiation, and response to stress signals .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(3-chlorophenyl)-2-methoxypropyl)-N2-phenyloxalamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 3-chlorophenyl-2-methoxypropylamine: This intermediate is synthesized by reacting 3-chlorobenzaldehyde with methoxypropylamine under controlled conditions.
Formation of oxalamide: The intermediate is then reacted with oxalyl chloride to form the oxalamide derivative.
Industrial Production Methods
Industrial production of N1-(2-(3-chlorophenyl)-2-methoxypropyl)-N2-phenyloxalamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N1-(2-(3-chlorophenyl)-2-methoxypropyl)-N2-phenyloxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Formation of chlorophenyl oxides.
Reduction: Formation of methoxypropylamines.
Substitution: Formation of substituted chlorophenyl derivatives.
類似化合物との比較
Similar Compounds
- N1-(2-(3-chlorophenyl)-2-methoxypropyl)-N2-(4-methylphenyl)oxalamide
- N1-(2-(3-chlorophenyl)-2-methoxypropyl)-N2-(2-chlorophenyl)oxalamide
- N1-(2-(3-chlorophenyl)-2-methoxypropyl)-N2-(3,4-dichlorophenyl)oxalamide
Uniqueness
N1-(2-(3-chlorophenyl)-2-methoxypropyl)-N2-phenyloxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
IUPAC Name |
N-[2-(3-chlorophenyl)-2-methoxypropyl]-N'-phenyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3/c1-18(24-2,13-7-6-8-14(19)11-13)12-20-16(22)17(23)21-15-9-4-3-5-10-15/h3-11H,12H2,1-2H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBTFSZLJEZJVBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=CC=CC=C1)(C2=CC(=CC=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














